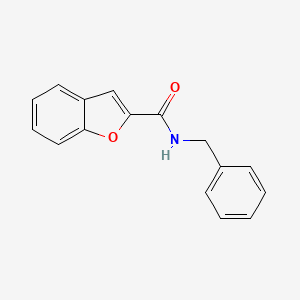

N-benzyl-1-benzofuran-2-carboxamide

Vue d'ensemble

Description

N-benzyl-1-benzofuran-2-carboxamide, also known as PNU-109,291, is a chemical compound that belongs to the benzofuran class of organic compounds. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in a variety of physiological processes, including mood regulation, circadian rhythm, and thermoregulation. The discovery of PNU-109,291 has provided researchers with a valuable tool to study the role of the 5-HT7 receptor in these processes.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis for Bioactive Compounds

- Synthesis Approach : Benzofuran-2-carboxamides, including derivatives of N-benzyl-1-benzofuran-2-carboxamide, have been synthesized using a microwave-assisted one-pot approach. This method is significant for creating biologically and medicinally important compounds quickly and efficiently (Xie et al., 2014).

Cholinesterase Inhibitory Activity

- Neurological Applications : Certain derivatives of benzofuran-2-carboxamide have shown potent inhibitory activities against butyrylcholinesterase. These findings are crucial in the context of neurodegenerative diseases, as cholinesterase inhibitors are a key class of drugs used in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

Selective Ligands for Sigma Receptors

- Targeting Sigma Receptors : Specific benzofuran-2-carboxamide ligands have been developed to be selective for sigma receptors. These receptors are involved in several physiological processes, and the ligands' high affinity for sigma-1 receptors could have implications for developing new therapeutic agents (Marriott et al., 2012).

Multicomponent Protocol in Drug Discovery

- Drug Discovery : A versatile microwave-assisted multicomponent protocol has been developed for synthesizing substituted benzofuran-2-carboxamides. Such methods are instrumental in drug discovery for rapidly identifying biologically active compounds (Vincetti et al., 2016).

Diversity-Oriented Synthesis

- Chemical Diversity : The Ugi four-component reaction combined with controlled microwave heating has been used to synthesize highly functionalized benzofuran-2-carboxamides. This diversity-oriented synthesis is important for creating a range of structurally varied compounds for potential biomedical applications (Han et al., 2014).

Neuroprotective and Antioxidant Effects

- Neuroprotection : Novel benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective and antioxidant activities. These findings are particularly relevant for treating neurodegenerative diseases and managing oxidative stress-related disorders (Cho et al., 2015).

Antihyperlipidemic Activity

- Lipid Regulation : Certain this compound derivatives have shown antihyperlipidemic activity, indicating their potential as lipid-lowering agents. This is important in the context of treating hyperlipidemia and related cardiovascular diseases (Al-qirim et al., 2012).

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in cellular processes, such as cell growth, oxidative stress response, and viral replication.

Pharmacokinetics

The compound’s molecular weight (25128000) and LogP (375370) suggest that it may have favorable bioavailability .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N-benzyl-1-benzofuran-2-carboxamide may also have similar effects, potentially leading to decreased cell growth in certain types of cells.

Orientations Futures

Benzofuran derivatives, including “N-benzyl-1-benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There is a significant interest in developing novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . Given the high efficiency and modularity of the current synthetic strategy, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Propriétés

IUPAC Name |

N-benzyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKUMAFAKTNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)